molecular formula C20H23FN4O5S B2570998 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 872724-91-9

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2570998
CAS No.: 872724-91-9
M. Wt: 450.49
InChI Key: NIWLYNNOZFLTGB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazinan-2-ylmethyl core linked to a 4-fluoro-3-methylbenzenesulfonyl group and a pyridin-3-ylmethyl substituent. Its molecular formula is C₂₂H₂₄FN₃O₅S, with a molecular weight of 477.51 g/mol (estimated). The 4-fluoro-3-methylbenzenesulfonyl moiety enhances lipophilicity, while the pyridinyl group may improve aqueous solubility and facilitate receptor binding via π-π interactions.

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-14-10-16(5-6-17(14)21)31(28,29)25-8-3-9-30-18(25)13-24-20(27)19(26)23-12-15-4-2-7-22-11-15/h2,4-7,10-11,18H,3,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWLYNNOZFLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the oxazinan ring through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides under basic conditions. The final step involves coupling the oxazinan intermediate with the pyridine derivative through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that it can effectively reduce the viability of cancer cell lines.
    • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of tumor growth in mouse models, suggesting potential for development as an anticancer agent.
  • Antimicrobial Properties
    • Broad-Spectrum Activity : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Case Study : In a comparative analysis, compounds with similar structures were shown to possess potent antibacterial effects, leading to further investigations into their mechanisms of action.
  • Neurological Applications
    • Potential Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
    • Case Study : In a recent experiment, the compound was tested on neuronal cell cultures subjected to oxidative stress, showing a reduction in cell death compared to controls.

Chemical Synthesis and Modification

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide involves several steps, including the formation of the oxazinan ring and subsequent sulfonylation reactions. Modifications to the pyridine moiety have been explored to enhance solubility and bioavailability.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have indicated that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan ring and pyridine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared to three structurally related sulfonamide derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Benzenesulfonyl Substituents Amine Substituents CAS Number Purity
Target Compound C₂₂H₂₄FN₃O₅S 477.51 4-fluoro-3-methyl Pyridin-3-ylmethyl Not provided ≥95%*
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₁₉H₂₆FN₃O₅S 427.49 4-fluoro-2-methyl Ethyl Not provided -
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 4-fluoro 2-methylpropyl 869071-80-7 ≥95%
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide C₂₆H₂₁FN₂O₄S 476.53 4-fluoro Methoxyphenyl-benzamide 727699-84-5 95%

Key Observations :

Benzenesulfonyl Group: The target compound’s 3-methyl substitution distinguishes it from the 2-methyl () and unsubstituted 4-fluoro () analogs. The 4-fluoro group is conserved across all analogs, suggesting its critical role in electronic modulation or binding interactions.

Amine Substituents :

  • The pyridin-3-ylmethyl group in the target compound introduces aromaticity and hydrogen-bonding capability, contrasting with the simpler ethyl () and 2-methylpropyl () groups. This may improve target affinity in kinase or GPCR inhibition .
  • ’s methoxyphenyl-benzamide substituent highlights divergent structural strategies, favoring bulkier aromatic systems for receptor binding.

Hypothesized Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, insights from analogs suggest:

Sulfonamide Role : The sulfonamide group is critical for hydrogen bonding (e.g., to serine proteases or carbonic anhydrases) .

Substituent Effects :

  • Fluorine : Enhances electronegativity and membrane penetration.
  • 3-Methyl : May optimize steric fit in hydrophobic binding pockets.
  • Pyridinylmethyl : Could engage in π-stacking with aromatic residues in enzyme active sites.

Biological Activity

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with potential biological applications. This compound features a unique combination of structural elements, including a fluorinated aromatic ring and an oxazinan moiety, which may confer specific biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, including:

  • Formation of the Oxazinan Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Sulfonyl Group : Utilization of sulfonyl chlorides in the presence of a base.
  • Fluorination : Achieved using fluorinating agents such as diethylaminosulfur trifluoride.
  • Coupling Reactions : Final coupling of the oxazinan derivative with ethanediamide under specific conditions.

This multi-step synthesis emphasizes the complexity and precision required to produce high-purity compounds suitable for biological evaluation.

The compound's mechanism of action is primarily through its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, potentially inhibiting key pathways involved in cellular processes. The fluorinated benzenesulfonyl group may enhance binding affinity, while the oxazinan structure contributes to its overall reactivity and selectivity.

Case Studies and Research Findings

  • Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, analogs with similar structures demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .
  • Tubulin Inhibition : Compounds related to this class have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer therapy. Molecular docking studies indicated that these compounds can bind effectively to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : Preliminary findings suggest that this compound interacts with specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways crucial for tumor growth .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities attributed to their unique structural features:

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamideSimilar oxazinan structure; different substituentsExhibits anti-inflammatory properties
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory effects

This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, heterocycle formation, and amide coupling. Critical steps include:
  • Sulfonyl Group Introduction : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a 1,3-oxazinan-2-ylmethyl intermediate under basic conditions (e.g., NaH or Et₃N in DCM) to form the sulfonamide linkage .
  • Oxazinan Ring Construction : Cyclization of precursor amines with aldehydes or ketones, often catalyzed by Brønsted acids (e.g., p-TsOH) .
  • Amide Coupling : Using EDCI/HOBt or HATU to link the oxazinan-sulfonyl moiety to the pyridinylmethyl-ethanediamide fragment .
  • Optimization : Yield improvements (e.g., 60% → 85%) are achieved by controlling stoichiometry (1.2:1 sulfonyl chloride:amine), temperature (0°C → RT for sulfonylation), and solvent polarity (THF vs. DMF) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide NH at δ 8.2–8.5 ppm; pyridinyl protons at δ 7.3–8.1 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₃H₂₈FN₃O₅S: 478.1764) validates molecular integrity .
  • HPLC-PDA : Purity >98% is achieved using a C18 column (gradient: 10%→90% MeCN/H₂O over 20 min) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) with doxorubicin as a positive control .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized while minimizing epimerization in the oxazinan moiety?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to reduce side reactions (e.g., <5% dehalogenation byproducts) .
  • Epimerization Control : Lower reaction temperatures (≤0°C) and short reaction times (<2 hr) preserve stereochemistry .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonamide C=O stretch at 1680 cm⁻¹) to halt reactions at 90% conversion .

Q. How should contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

  • Methodological Answer :
  • Mechanistic Studies : Perform SPR (surface plasmon resonance) to confirm target binding affinity (KD values) and rule off-target effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation (t₁/₂ < 15 min) explains potency loss in cellular models .
  • Membrane Permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp-mediated) that limit intracellular accumulation .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • Molecular Docking : Glide/SP mode in Schrödinger Suite models interactions with kinase ATP pockets (e.g., hydrogen bonding with pyridinyl N) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent effects (e.g., replacing 4-fluoro with Cl improves VEGFR2 inhibition by 0.8 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (2.5–3.5 optimal) and PAINS filters eliminate promiscuous binders .

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